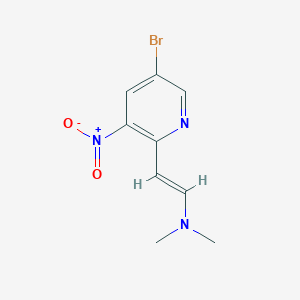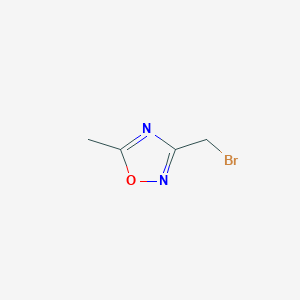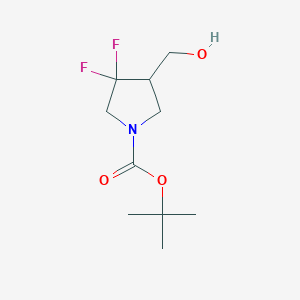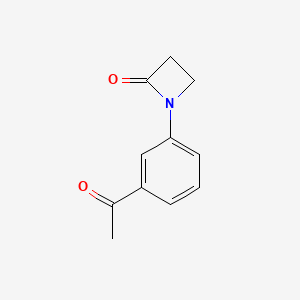
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine
Vue d'ensemble
Description
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a dimethylamino group attached to an ethenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-amino-3-nitropyridine to introduce the bromine atom at the 5-position. This is followed by the formation of the ethenyl chain through a Heck reaction, where the brominated pyridine derivative reacts with N,N-dimethylvinylamine under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethenyl chain can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran.
Major Products
Reduction: 2-(5-Bromo-3-aminopyridin-2-yl)-N,N-dimethylethen-1-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Applications De Recherche Scientifique
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-3-nitropyridin-2-yl)ethanamine: Lacks the dimethylamino group, which may affect its reactivity and applications.
(E)-2-(3-Nitropyridin-2-yl)-N,N-dimethylethen-1-amine: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylpropan-1-amine: Has a different alkyl chain, which can alter its physical and chemical properties.
Uniqueness
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine is unique due to the combination of the bromine atom, nitro group, and dimethylamino group attached to the ethenyl chain
Propriétés
IUPAC Name |
(E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGEEKJHSDVMR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)






![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)
![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)



![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
